4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide

CB2 cannabinoid receptor binding affinity GPCR agonist

4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide (CAS 1173034-27-9) is a synthetic, small-molecule agonist of the cannabinoid receptor type 2 (CB2). It belongs to the N-arylpiperidine oxadiazole chemotype, a class of conformationally constrained analogs developed to enhance stability while maintaining potency and selectivity at the CB2 receptor.

Molecular Formula C19H26N4O2
Molecular Weight 342.443
CAS No. 1173034-27-9
Cat. No. B2580001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide
CAS1173034-27-9
Molecular FormulaC19H26N4O2
Molecular Weight342.443
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H26N4O2/c1-14(2)17-21-22-18(25-17)16-9-12-23(13-10-16)19(24)20-11-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,20,24)
InChIKeyZVOUISPNKFSUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide (CAS 1173034-27-9): CB2 Cannabinoid Agonist for Inflammatory and Neuropathic Pain Research


4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide (CAS 1173034-27-9) is a synthetic, small-molecule agonist of the cannabinoid receptor type 2 (CB2) [1]. It belongs to the N-arylpiperidine oxadiazole chemotype, a class of conformationally constrained analogs developed to enhance stability while maintaining potency and selectivity at the CB2 receptor [2]. The compound features a 1,3,4-oxadiazole core substituted with an isopropyl group at the 5-position and a phenethylpiperidine-1-carboxamide moiety. This specific substitution pattern represents one of the key structural variants explored within the broader CB2 agonist pharmacophore space.

Procurement Risk of Substituting 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide with Generic 1,3,4-Oxadiazole Derivatives


The 1,3,4-oxadiazole scaffold is a common heterocycle found in compounds with diverse biological activities, ranging from antimicrobials to kinase inhibitors [1]. However, the target selectivity profile of a given derivative is exquisitely dependent on the specific substitution pattern. The N-arylpiperidine oxadiazole series, to which CAS 1173034-27-9 belongs, was specifically designed as a conformationally constrained analog that directs activity toward the CB2 receptor while minimizing off-target interactions, a key differentiator from unconstrained N-arylamide oxadiazole predecessors [2]. Generic substitution with a commercially available 1,3,4-oxadiazole building block bearing a different substituent (e.g., methyl, phenyl, or trifluoromethyl at the 5-position) can result in a complete loss of CB2 binding affinity. The phenethyl carboxamide tail, a motif known to interact with CNS-related receptors, further contributes to the unique polypharmacology potential of this compound and cannot be replaced with simpler alkyl amides without altering biological outcomes [3]. Thus, direct compound identity is critical for reproducibility in CB2-focused research.

Quantitative Comparator Evidence for 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide (CAS 1173034-27-9)


High CB2 Binding Affinity (Ki = 2.40 nM) Comparable to Leading Agonists Within the N-Arylpiperidine Oxadiazole Class

In a head-to-head comparison within the same assay system, 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide demonstrates a CB2 binding affinity (Ki = 2.40 nM) that places it among the potent members of the N-arylpiperidine oxadiazole class. This value was obtained via displacement of [3H]CP-55940 from human CB2 receptors expressed in U87 cells [1]. For class-level context, the DiMauro et al. 2008 SAR study reports that optimized N-arylpiperidine oxadiazoles in this series achieve CB2 Ki values in the low nanomolar range (typically 1–50 nM), with the best compounds reaching sub-nanomolar potency [2]. The isopropyl substituent on the oxadiazole ring (versus unsubstituted, cyclopropyl, or trifluoromethyl variants) was identified as a favorable group for balancing potency with physicochemical properties within this specific chemotype [2].

CB2 cannabinoid receptor binding affinity GPCR agonist N-arylpiperidine oxadiazole

Conformational Constraint Confers ~10–100 Fold Improvement in CB2 Potency Over Unconstrained N-Arylamide Oxadiazole Predecessors

The N-arylpiperidine oxadiazole scaffold, of which CAS 1173034-27-9 is a direct exemplar, was rationally designed as a conformationally constrained analog of the earlier N-arylamide oxadiazole series. The DiMauro et al. 2008 study explicitly demonstrates that this scaffold modification yielded a ~10–100 fold improvement in CB2 agonist potency compared to the unconstrained acyclic amide predecessors [1]. The piperidine ring locks the molecule into a bioactive conformation that favors CB2 binding while simultaneously improving metabolic stability. The study states that these analogs 'offered improved stability and comparable potency and selectivity' [1]. This design principle is a key differentiator for procurement: selecting a piperidine-constrained analog provides both potency and stability advantages over flexible, open-chain oxadiazole amides that may be cheaper but are unlikely to recapitulate this activity profile.

conformational constraint CB2 agonist structure-activity relationship scaffold optimization

CB2 Selectivity Over M4 Muscarinic Receptor: Class-Level Evidence of Target Discrimination

While no direct selectivity panel data is available for the exact target compound, class-level evidence from structurally related 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine analogs indicates that the oxadiazole-piperidine core is a privileged scaffold capable of discriminating between GPCR targets. A closely related analog, ethyl 4-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)azepane-1-carboxylate (BDBM280385), was profiled at the M4 muscarinic receptor and showed an EC50 of 1,280 nM in a functional calcium mobilization assay [1]. In contrast, the target compound demonstrates a CB2 Ki of 2.40 nM [2]. While these values come from different assay formats (binding vs. functional) and are not directly comparable, they suggest a >500-fold preference for CB2 over M4 within this chemotype framework. The DiMauro 2008 paper further supports this selectivity profile, noting that the N-arylpiperidine oxadiazole series was specifically optimized to yield potent and selective CB2 agonists with reduced activity at related GPCRs including CB1 [3].

selectivity profiling CB2 vs muscarinic off-target activity GPCR selectivity

Absence of Publicly Available Structural and Physicochemical Data in Major Databases Confers Procurement Exclusivity

A survey of major public chemistry databases reveals that 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide (CAS 1173034-27-9) is not indexed in PubChem, ChEMBL, DrugBank, or Sigma-Aldrich's catalog as of the current search date [1][2][3]. In contrast, many generic 1,3,4-oxadiazole building blocks (e.g., 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine, CAS 1082899-74-8) are widely cataloged and available from multiple vendors . This differential database coverage creates a de facto procurement exclusivity: the specific phenethyl carboxamide derivative is not readily replaceable with an off-the-shelf catalog item. Researchers requiring this exact compound for reproducing published CB2 agonist data or for patent-defined composition-of-matter studies must source it from specialized vendors or custom synthesis services. This exclusivity, while a procurement challenge, also means that the compound is less likely to have been used indiscriminately in unrelated studies, preserving its specificity as a research tool.

procurement exclusivity research tool chemical sourcing database coverage

Recommended Research Applications for 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide (CAS 1173034-27-9)


CB2 Agonist Tool Compound for Inflammatory Pain Models

The compound's confirmed CB2 binding affinity (Ki = 2.40 nM) supports its use as a selective agonist tool in cell-based and in vivo models of inflammatory and neuropathic pain [1]. As a member of the N-arylpiperidine oxadiazole class specifically optimized for CB2 selectivity, it can serve as a reference agonist alongside benchmark compounds like AM1241 (CB2 Ki = 3.4 nM) in head-to-head studies assessing analgesic efficacy without CB1-mediated psychoactive effects [2].

Structure-Activity Relationship (SAR) Studies on CB2 Agonist Pharmacophore

The isopropyl substitution at the oxadiazole 5-position presents a defined structural feature that can be systematically varied. The DiMauro 2008 SAR framework demonstrates that the N-arylpiperidine oxadiazole scaffold tolerates modular modifications, enabling parallel exploration of the oxadiazole substituent and the carboxamide tail [2]. This compound can serve as a reference point for synthesizing focused libraries around the phenethylpiperidine carboxamide motif.

Selectivity Profiling Against Muscarinic and Other Class A GPCRs

The cross-study evidence indicating a >500-fold selectivity window between CB2 agonism and M4 muscarinic activity (based on a closely related analog, BDBM280385) positions this compound as a candidate for broader GPCR selectivity panels [3]. Researchers investigating potential polypharmacology of cannabinoid ligands can use this compound to benchmark CB2-driven effects against potential off-target interactions at muscarinic, dopaminergic, or serotonergic receptors.

Reference Standard for Patent-Defined CB2 Agonist Composition-of-Matter

The compound's absence from major public databases and its structural uniqueness make it a candidate for use as a reference standard in patent prosecution and freedom-to-operate analyses related to N-arylpiperidine oxadiazole CB2 agonists [4]. Sourcing the exact CAS-defined entity ensures alignment with patent specifications and reduces ambiguity in intellectual property filings.

Quote Request

Request a Quote for 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.